A Comprehensive Technical Guide to the Physicochemical Properties of 1,3-Diethylurea
A Comprehensive Technical Guide to the Physicochemical Properties of 1,3-Diethylurea
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough examination of the core physicochemical properties of 1,3-Diethylurea (CAS No. 623-76-7). The information presented herein is intended to support research and development activities by providing key data, detailed experimental protocols, and visual representations of synthetic and analytical workflows.
Core Physicochemical Properties
1,3-Diethylurea is a symmetrically substituted urea (B33335) derivative. At room temperature, it typically presents as a white to almost white crystalline powder.[1] This compound serves as a valuable intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.
Quantitative Data Summary
The fundamental physicochemical parameters of 1,3-Diethylurea are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₁₂N₂O | [1][2] |
| Molecular Weight | 116.16 g/mol | [1][2][3] |
| Melting Point | 112-113 °C | [3] |
| Boiling Point | ~217.23 °C (rough estimate) | [4] |
| Water Solubility | Soluble | [1][4] |
| pKa (Predicted) | 16.53 ± 0.46 | [4] |
| LogP | Not Experimentally Determined (See Section 2.5 for protocol) |
Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties are outlined below. These protocols are based on standard laboratory practices.
Synthesis of 1,3-Diethylurea
A common method for the synthesis of symmetrical ureas involves the reaction of an amine with an isocyanate. The following diagram illustrates a potential synthetic workflow for 1,3-Diethylurea.
Melting Point Determination (Capillary Method)
The melting point of a solid is a crucial indicator of its purity. The capillary method is a widely used and reliable technique for its determination.[5][6][7][8][9]
Apparatus:
-
Melting point apparatus (e.g., DigiMelt, Thiele tube with heating bath)
-
Glass capillary tubes (one end sealed)
-
Thermometer (if using a manual apparatus)
-
Mortar and pestle
Procedure:
-
Sample Preparation: The 1,3-Diethylurea sample must be completely dry and finely powdered using a mortar and pestle.[6][7][9]
-
Loading the Capillary Tube: The open end of the capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently on a hard surface to pack the solid into the sealed end. The packed sample height should be 2-3 mm.[5][6][7]
-
Measurement:
-
Insert the capillary tube into the heating block of the melting point apparatus.[7][8]
-
For an unknown sample, a rapid heating rate (e.g., 10-20 °C/min) can be used to determine an approximate melting range.[9]
-
A second, more precise measurement should be performed with a fresh sample, starting the slow heating (1-2 °C/min) about 15-20 °C below the approximate melting point.[5]
-
-
Observation: The melting range is recorded from the temperature at which the first drop of liquid is observed to the temperature at which the entire sample has melted into a clear liquid.[5]
Boiling Point Determination (Distillation Method)
For liquid compounds, the boiling point is a key physical constant. A simple distillation is a common method for its determination, especially when purifying a liquid.[10][11][12]
Apparatus:
-
Distillation flask
-
Condenser
-
Receiving flask
-
Thermometer
-
Heating mantle or oil bath
-
Boiling chips
Procedure:
-
Apparatus Setup: Assemble the distillation apparatus as per standard laboratory guidelines.
-
Sample and Boiling Chips: Place the 1,3-Diethylurea sample (if in liquid form) and a few boiling chips into the distillation flask.
-
Heating: Gently heat the flask. The heating rate should be controlled to achieve a steady distillation rate of 4-5 mL per minute.[11][13]
-
Temperature Reading: The thermometer bulb should be positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor as it passes into the condenser.[11]
-
Recording the Boiling Point: The temperature at which the liquid is actively boiling and a steady stream of condensate is collected is recorded as the boiling point.[10] The barometric pressure should also be noted.
pKa Determination (UV-Vis Spectrophotometry)
The acid dissociation constant (pKa) can be determined for compounds with a chromophore that changes its absorbance spectrum with pH.[14][15][16][17]
Apparatus:
-
UV-Vis spectrophotometer
-
pH meter
-
A series of buffer solutions with known pH values
-
Cuvettes or 96-well UV-transparent plates
Procedure:
-
Stock Solution: Prepare a stock solution of 1,3-Diethylurea in a suitable solvent (e.g., methanol (B129727) or DMSO).[14][15]
-
Sample Preparation: Prepare a series of solutions by diluting the stock solution into various aqueous buffers of known pH, ensuring the final concentration of the organic solvent is low.[14][15]
-
Spectral Measurement: Record the UV-Vis absorption spectrum for each buffered solution over an appropriate wavelength range.[14][15]
-
Data Analysis:
-
Identify the wavelengths of maximum absorbance for the protonated and deprotonated species.
-
Plot the absorbance at these wavelengths against the pH of the buffer solutions.
-
The pKa is the pH at the inflection point of the resulting sigmoid curve.[14]
-
LogP Determination (Shake-Flask Method)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, a critical parameter in drug development. The shake-flask method is considered the "gold standard" for its determination.[18][19][20][21]
Apparatus:
-
Separatory funnels or vials
-
Mechanical shaker
-
n-Octanol (pre-saturated with water)
-
Water or buffer (pH 7.4, pre-saturated with n-octanol)[21]
-
Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer)
Procedure:
-
Phase Preparation: Pre-saturate the n-octanol with water (or buffer) and the water (or buffer) with n-octanol by shaking them together and allowing the layers to separate.[18]
-
Partitioning:
-
Dissolve a known amount of 1,3-Diethylurea in one of the phases.
-
Add a known volume of the second phase to a separatory funnel or vial.
-
Shake the mixture for a sufficient time to allow for equilibrium to be reached.
-
-
Phase Separation: Allow the two phases to separate completely.
-
Concentration Measurement: Carefully separate the two phases and determine the concentration of 1,3-Diethylurea in each phase using a suitable analytical technique.
-
Calculation: The LogP is calculated using the following formula: LogP = log₁₀ ([concentration in octanol] / [concentration in water])
Spectral Data
Spectral analysis is essential for the structural elucidation and identification of a compound.
¹H NMR Spectrum
The proton Nuclear Magnetic Resonance (¹H NMR) spectrum provides information about the hydrogen atoms in a molecule.[22]
¹³C NMR Spectrum
The carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectrum provides information about the carbon skeleton of a molecule.[23]
Infrared (IR) Spectrum
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule.[24][25]
Mass Spectrum (MS)
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.[25][26]
Applications in Research and Drug Development
1,3-Diethylurea is primarily utilized as a chemical intermediate in the synthesis of more complex molecules.[1] Its physicochemical properties, particularly its solubility and reactivity, are critical for its application in:
-
Pharmaceutical Synthesis: As a building block for active pharmaceutical ingredients (APIs).
-
Agrochemical Production: In the synthesis of herbicides and pesticides.
-
Dye Manufacturing: As an intermediate in the creation of various dyes.
The data and protocols provided in this guide are intended to facilitate the effective use of 1,3-Diethylurea in these and other research and development applications.
References
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- 14. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]
- 15. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pharmaguru.co [pharmaguru.co]
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- 19. encyclopedia.pub [encyclopedia.pub]
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- 21. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. 1,3-Diethylurea(623-76-7) 1H NMR [m.chemicalbook.com]
- 23. 1,3-Diethylurea(623-76-7) 13C NMR spectrum [chemicalbook.com]
- 24. 1,3-Diethylurea(623-76-7) IR2 spectrum [chemicalbook.com]
- 25. Urea, N,N'-diethyl- [webbook.nist.gov]
- 26. 1,3-Diethylurea(623-76-7) MS spectrum [chemicalbook.com]
